molecular formula C20H15ClN2O3 B6084464 4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate

4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate

Cat. No. B6084464
M. Wt: 366.8 g/mol
InChI Key: GIAGXIZPSUEPSB-UHFFFAOYSA-N
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Description

4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate, also known as CPAB, is a chemical compound that has been the subject of scientific research in recent years. CPAB is a member of the benzoic acid family and is a derivative of the non-steroidal anti-inflammatory drug, diclofenac. CPAB has been synthesized using various methods, and its potential applications in scientific research have been explored.

Mechanism of Action

4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate inhibits the COX enzyme by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins. This inhibition of prostaglandin synthesis leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce fever and inflammation in rats. 4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate has been found to be well-tolerated in animal studies, with no significant side effects observed.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate in lab experiments include its potency and specificity for the COX enzyme, making it a useful tool for investigating the role of COX in various physiological processes. However, the limitations of using 4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate include its potential toxicity and the need for careful handling.

Future Directions

Future research could focus on the development of 4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate analogs with improved potency and selectivity for the COX enzyme. 4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate could also be used in combination with other drugs to enhance its therapeutic effects. Additionally, 4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate could be used to investigate the role of COX in various disease states, such as cancer and cardiovascular disease.

Synthesis Methods

4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate can be synthesized using different methods, including the reaction of 4-chlorophenyl-2-amino benzoic acid with aniline and then coupling the product with an isocyanate. Another method involves the reaction of 4-chlorophenyl-2-amino benzoic acid with phosgene and then coupling the product with aniline. These methods have been successfully used to produce high yields of 4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate.

Scientific Research Applications

4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate has been used in scientific research as a probe to study the function of the cyclooxygenase (COX) enzyme. The COX enzyme is involved in the production of prostaglandins, which are lipid mediators that play a crucial role in inflammation and pain. 4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate has been shown to inhibit the COX enzyme, making it a useful tool for investigating the role of COX in various physiological processes.

properties

IUPAC Name

(4-chlorophenyl) 2-(phenylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c21-14-10-12-16(13-11-14)26-19(24)17-8-4-5-9-18(17)23-20(25)22-15-6-2-1-3-7-15/h1-13H,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAGXIZPSUEPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl) 2-(phenylcarbamoylamino)benzoate

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